molecular formula C10H13BrO2 B14777327 1-Bromo-2-ethoxy-4-methoxy-5-methylbenzene

1-Bromo-2-ethoxy-4-methoxy-5-methylbenzene

Katalognummer: B14777327
Molekulargewicht: 245.11 g/mol
InChI-Schlüssel: ZNKSXPIOFIMHLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-ethoxy-4-methoxy-5-methylbenzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, characterized by the presence of bromine, ethoxy, methoxy, and methyl groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxy-4-methoxy-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethoxy-4-methoxy-5-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine acting as the electrophile that substitutes a hydrogen atom on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-ethoxy-4-methoxy-5-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The ethoxy and methoxy groups can be oxidized under specific conditions, potentially forming aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of 2-ethoxy-4-methoxy-5-methylphenol.

    Oxidation: Formation of 2-ethoxy-4-methoxy-5-methylbenzoic acid.

    Reduction: Formation of 2-ethoxy-4-methoxy-5-methylbenzene.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-ethoxy-4-methoxy-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-bromo-2-ethoxy-4-methoxy-5-methylbenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the ethoxy and methoxy groups can influence the compound’s reactivity and solubility. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    1-Bromo-2-methoxybenzene: Lacks the ethoxy and methyl groups, resulting in different chemical properties and reactivity.

    2-Bromo-4-methoxy-5-methylbenzene: Similar structure but lacks the ethoxy group, affecting its solubility and reactivity.

    1-Bromo-4-methoxy-2-methylbenzene: Different positioning of the substituents, leading to variations in chemical behavior.

Uniqueness: 1-Bromo-2-ethoxy-4-methoxy-5-methylbenzene is unique due to the specific combination and positioning of its substituents. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H13BrO2

Molekulargewicht

245.11 g/mol

IUPAC-Name

1-bromo-2-ethoxy-4-methoxy-5-methylbenzene

InChI

InChI=1S/C10H13BrO2/c1-4-13-10-6-9(12-3)7(2)5-8(10)11/h5-6H,4H2,1-3H3

InChI-Schlüssel

ZNKSXPIOFIMHLU-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C(=C1)OC)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.